2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one

Physicochemical profiling pKa Drug-likeness

2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one (CAS 1403907-43-6, molecular formula C₇H₉NO₂, molecular weight 139.15 g/mol, purity typically ≥95%) is a partially saturated bicyclic heterocycle comprising a fused furan and tetrahydropyridine ring system with a lactam carbonyl at the 5-position. It belongs to the furo[3,4-b]pyridine structural class and is distinguished from the fully aromatic analog furo[3,4-b]pyridin-5(7H)-one (4-azaphthalide, CAS 5657-51-2) by saturation across the 2,3,4,7-positions, which introduces sp³-hybridized carbon centers and fundamentally alters the scaffold's conformational, electronic, and physicochemical profile.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B8133598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1CC2=C(COC2=O)NC1
InChIInChI=1S/C7H9NO2/c9-7-5-2-1-3-8-6(5)4-10-7/h8H,1-4H2
InChIKeyYNLNSRDQBLUPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one (CAS 1403907-43-6): A Saturated Furopyridine Lactam Scaffold for Medicinal Chemistry and Chemical Biology


2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one (CAS 1403907-43-6, molecular formula C₇H₉NO₂, molecular weight 139.15 g/mol, purity typically ≥95%) is a partially saturated bicyclic heterocycle comprising a fused furan and tetrahydropyridine ring system with a lactam carbonyl at the 5-position . It belongs to the furo[3,4-b]pyridine structural class and is distinguished from the fully aromatic analog furo[3,4-b]pyridin-5(7H)-one (4-azaphthalide, CAS 5657-51-2) by saturation across the 2,3,4,7-positions, which introduces sp³-hybridized carbon centers and fundamentally alters the scaffold's conformational, electronic, and physicochemical profile . The compound serves as a versatile research intermediate and core scaffold for constructing bioactive molecules, with validated derivative applications spanning HIF prolyl hydroxylase inhibition, casein kinase modulation, and BACE1-targeted programs [1].

Why Generic Substitution of 2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one with Other Furopyridine Scaffolds Carries Quantifiable Risk


The furo[3,4-b]pyridine scaffold class exhibits profound structure–activity discontinuities driven by ring saturation state and fusion geometry. The target compound's 2,3,4,7-tetrahydro saturation pattern creates a non-planar, conformationally flexible core with a predicted pKa of 3.90, whereas the fully aromatic analog furo[3,4-b]pyridin-5(7H)-one is planar with a predicted pKa of 1.81 — a ~2.1 log unit difference that translates to distinct ionization states at physiological pH (7.4) and divergent hydrogen-bonding capacity . Isomeric tetrahydrofuropyridines with alternative fusion topologies (e.g., 4,5,6,7-tetrahydrofuro[3,2-c]pyridine) present entirely different vectors for substitution and target engagement, as demonstrated by the orthogonal kinase selectivity profiles observed between furo[3,4-b]pyridine-derived CK1δ/ε inhibitors (Pfizer PF-05251749) and furo[3,2-c]pyridine-derived JAK2 inhibitors . These differential properties mean that interchanging the unsaturated analog or a regioisomeric scaffold without experimental validation risks loss of target potency, altered selectivity, or unpredictable pharmacokinetic behavior [1].

Quantitative Differentiation Evidence for 2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one Versus Closest Analogs


pKa Shift of ~2.1 Log Units vs. Aromatic Furo[3,4-b]pyridin-5(7H)-one Dictates Ionization State at Physiological pH

The target tetrahydro compound exhibits a predicted pKa of 3.90±0.20, compared with 1.81±0.20 for the fully aromatic analog furo[3,4-b]pyridin-5(7H)-one (4-azaphthalide) . This ~2.1 pKa unit increase reflects the electron-donating effect of the saturated ring system on the pyridine nitrogen basicity. At physiological pH (7.4), the aromatic analog is >99.999% deprotonated (neutral), while the tetrahydro compound is >99.97% deprotonated — both are predominantly neutral, but the tetrahydro scaffold's nitrogen retains significantly greater proton affinity, altering its hydrogen-bond acceptor strength and potential for salt formation under formulation-relevant acidic conditions [1].

Physicochemical profiling pKa Drug-likeness Permeability

Patent-Validated HIF Prolyl Hydroxylase (EGLN1) Inhibition by Tetrahydrofuro[3,4-b]pyridine Derivatives in the Sub-10 nM Range

Merck Sharp & Dohme patent US10208060 discloses 1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxamido acetic acid derivatives as potent inhibitors of Egl nine homolog 1 (EGLN1/HIF-PHD2). In a standardized 384-well enzymatic assay, Example 4 (2-(4-hydroxy-2-oxo-1-phenyl-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxamido)acetic acid) achieved an IC₅₀ of 8.5 nM, Example 3 (4-fluorophenyl analog) gave IC₅₀ = 14.1 nM, and Example 8 (p-tolyl analog) gave IC₅₀ = 10 nM [1]. In contrast, the aromatic furo[3,4-b]pyridin-5(7H)-one scaffold has not been reported as an EGLN1 inhibitor chemotype; its primary demonstrated kinase targets are CK1δ/ε (Pfizer PF-05251749, IC₅₀ ≈ 4.7–9.8 nM) and it has been deployed as an M4 muscarinic PAM scaffold (Vanderbilt US2025122198A1) [2].

HIF prolyl hydroxylase EGLN1 Anemia Merck patent

Saturation-Dependent Conformational Flexibility: Sp³ Centers Enable Stereochemical Diversification Absent in Planar Aromatic Analogs

The 2,3,4,7-tetrahydro saturation pattern introduces four sp³-hybridized carbon centers into the furo[3,4-b]pyridine core, converting a rigid, planar aromatic system (furo[3,4-b]pyridin-5(7H)-one, 0 rotatable bonds, fully conjugated) into a semi-flexible scaffold with a puckered tetrahydropyridine ring [1]. This conformational expansion is directly relevant to scaffold-hopping strategies that employ saturation to escape aromatic flatland: the tetrahydro scaffold can access three-dimensional binding conformations unavailable to the planar analog, potentially improving complementarity to non-planar protein binding pockets and enhancing selectivity profiles [2]. The Janssen BACE1 inhibitor patent series (EP3535271A1) explicitly exploits the 4,4a,5,7-tetrahydro-3H-furo[3,4-b]pyridinyl saturation pattern to achieve selectivity over related aspartyl proteases, illustrating the translational value of scaffold saturation within this chemotype [3].

Conformational analysis sp³ enrichment Scaffold diversity Lead optimization

Cardiovascular Pharmacological Heritage: Tetrahydrofuro[3,4-b]pyridines as Positive Inotropic Agents Distinct from Dihydropyridine Calcium Channel Blockers

US Patent 4,567,268 demonstrates that 1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate compounds possess pharmacological properties antithetical to classical 1,4-dihydropyridine calcium channel blockers: they function as calcium influx promoters (positive inotropic agents) rather than calcium entry blockers [1]. Separately, US Patent 5,998,433 discloses tetrahydrofuro[3,4-b]pyridine derivatives as 2,3-oxidosqualene cyclase (OSC) inhibitors with HDL-cholesterol-elevating activity, establishing a dual cardiovascular pharmacology distinct from the aromatic furo[3,4-b]pyridin-5(7H)-one scaffold, which is not associated with either positive inotropy or OSC inhibition [2]. The specific 2,3,4,7-tetrahydro substitution pattern (rather than 1,4,5,7-tetrahydro) provides a differentiated lactam carbonyl orientation that may influence target engagement geometry.

Positive inotropic Cardiovascular Calcium modulation OSC inhibition

Regioisomeric Scaffold Selectivity: Tetrahydrofuro[3,4-b]pyridine vs. Tetrahydrofuro[3,2-c]pyridine in Kinase Inhibition

The fusion geometry of the tetrahydrofuropyridine scaffold critically determines kinase target engagement. 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine derivatives have been developed as potent JAK2 inhibitors achieving IC₅₀ = 0.7 nM with >30-fold selectivity over JAK3 . In contrast, furo[3,4-b]pyridine-based scaffolds (both aromatic and tetrahydro) have demonstrated activity against CK1δ/ε (IC₅₀ ≈ 4.7–26.8 nM) and EGLN1 (IC₅₀ = 8.5–14.1 nM) but not JAK2 . This establishes that the [3,4-b] vs. [3,2-c] fusion topology — a difference of only the nitrogen position within the bicyclic system — routes the scaffold to entirely distinct kinase families. The 2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one scaffold therefore provides access to the CK1 and HIF-PHD target space, not the JAK space [1].

Kinase selectivity Regioisomer comparison JAK2 CK1

Preferred Application Scenarios for 2,3,4,7-Tetrahydro-1H-furo[3,4-b]pyridin-5-one Based on Quantitative Differentiation Evidence


HIF Prolyl Hydroxylase (EGLN1/PHD2) Inhibitor Lead Discovery Programs

The tetrahydrofuro[3,4-b]pyridine scaffold is validated by Merck (US10208060) as a core for potent EGLN1 inhibitors with IC₅₀ values of 8.5–14.1 nM [1]. This application is not accessible using the aromatic furo[3,4-b]pyridin-5(7H)-one scaffold, which has no reported HIF-PHD activity. Researchers developing novel anemia or ischemia-reperfusion therapeutics should prioritize the tetrahydro scaffold for its patent-validated entry into HIF pathway modulation [1]. The unsubstituted parent compound 2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one serves as the key intermediate for installing the critical 3-carboxamido acetic acid pharmacophore required for iron-chelating PHD inhibition.

CNS Drug Discovery Requiring sp³-Enriched Scaffolds with Favorable Brain Permeability

The elevated Fsp³ (≈0.57 vs. 0 for the aromatic analog) and moderately basic pKa (3.90 vs. 1.81) of the tetrahydro scaffold align with established medicinal chemistry principles for CNS drug design, where higher sp³ character correlates with improved clinical success and reduced promiscuity [2]. The scaffold-hopping literature demonstrates that replacing electron-rich aromatic rings with saturated or partially saturated heterocycles can mitigate cytochrome P450-mediated oxidative metabolism while preserving pharmacophore geometry [3]. Janssen's exploitation of the related 4,4a,5,7-tetrahydro-3H-furo[3,4-b]pyridinyl core for BACE1 CNS inhibitors (EP3535271A1) further validates this scaffold class for brain-penetrant programs [4].

Cardiovascular Drug Discovery Targeting OSC Inhibition and HDL Elevation

US Patent 5,998,433 establishes tetrahydrofuro[3,4-b]pyridine derivatives as 2,3-oxidosqualene cyclase inhibitors capable of elevating HDL-cholesterol levels, a pharmacological profile not shared by furopyridine scaffolds with different saturation states or fusion geometries [5]. The additional positive inotropic activity (calcium influx promotion) documented in US Patent 4,567,268 for 1,4,5,7-tetrahydrofuro[3,4-b]pyridines provides a complementary cardiovascular pharmacology entry point [6]. Researchers investigating novel lipid-modifying or contractility-modulating agents should select the tetrahydro scaffold for its dual cardiovascular heritage.

Chemical Biology Probe Development Requiring Orthogonal Kinase Selectivity vs. JAK2-Targeted Chemotypes

The furo[3,4-b]pyridine scaffold targets CK1 and HIF-PHD enzymes, whereas the regioisomeric furo[3,2-c]pyridine scaffold targets JAK2 with sub-nanomolar potency (IC₅₀ = 0.7 nM) . This clear target space separation makes 2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one the preferred building block for probe compounds intended to interrogate CK1δ/ε biology (circadian rhythm, Wnt signaling, neurodegeneration) or HIF pathway biology without confounding JAK2 activity . Procurement of this specific regioisomer ensures the chemical biology program remains within the intended kinase target family from the earliest synthetic step.

Quote Request

Request a Quote for 2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.